2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one
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Overview
Description
2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse chemical reactivity and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one typically involves the condensation of 2-aminopyrazine with benzoyl chloride, followed by cyclization with glycine. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4-[(2-pyridylamino)methylene]-1,3-oxazol-5(4H)-one
- 2-phenyl-4-[(2-thiazolylamino)methylene]-1,3-oxazol-5(4H)-one
- 2-phenyl-4-[(2-imidazolylamino)methylene]-1,3-oxazol-5(4H)-one
Uniqueness
What sets 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one apart is its unique pyrazine moiety, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities, compared to its analogs.
Biological Activity
2-Phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one is a compound belonging to the oxazolones class, which has garnered attention for its diverse biological activities. This compound features a unique structure that contributes to its pharmacological potential, including analgesic, anti-inflammatory, and anticancer properties. The following sections detail the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N4O, with a molecular weight of approximately 226.24 g/mol. Its structure can be depicted as follows:
This compound contains a phenyl group and a pyrazinylamino moiety, which are critical for its biological interactions.
Analgesic and Anti-inflammatory Effects
Research indicates that oxazolones, including derivatives like this compound, exhibit significant analgesic and anti-inflammatory activities. A study assessing various oxazolone derivatives showed that these compounds could inhibit pain responses in animal models through mechanisms involving the modulation of pain receptors such as TRPV1 (Transient Receptor Potential Vanilloid 1) .
In particular, the analgesic activity was evaluated using the writhing test and hot plate test in mice, demonstrating that compounds with similar structures effectively reduced pain sensitivity .
Anticancer Potential
The anticancer properties of oxazolones have been extensively studied. Molecular docking studies suggest that this compound may interact with protein kinases involved in cancer progression. Specifically, predictive analyses indicated potential inhibition of focal adhesion kinase (FAK) and platelet-derived growth factor receptor (PDGF-R), both of which play crucial roles in tumorigenesis .
A recent investigation into various oxazolone derivatives highlighted their antiproliferative effects against cancer cell lines, suggesting that structural modifications could enhance their efficacy against specific targets .
Antimicrobial Activity
In addition to its analgesic and anticancer effects, this compound also exhibits antimicrobial properties. Studies have shown that oxazolone derivatives can inhibit bacterial growth and possess antifungal activity, making them potential candidates for developing new antimicrobial agents .
Toxicity Studies
The safety profile of this compound has been evaluated through various toxicity assays. Acute toxicity studies conducted on mice revealed no lethal effects at certain doses, indicating a favorable safety margin for further pharmacological exploration . Histopathological assessments of preserved organs did not show significant adverse effects, reinforcing the compound's low toxicity profile .
Comparative Biological Activity Table
Properties
IUPAC Name |
2-phenyl-4-(pyrazin-2-yliminomethyl)-1,3-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14-11(8-17-12-9-15-6-7-16-12)18-13(20-14)10-4-2-1-3-5-10/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXTTZNSRSJHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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